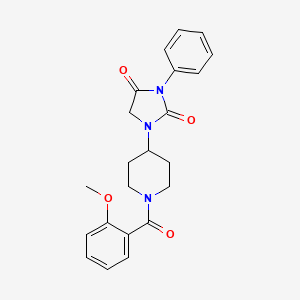

1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, also known as MPPI, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. MPPI is a white crystalline powder that belongs to the class of imidazolidinediones and acts as a selective antagonist of the dopamine D2 receptor.

Applications De Recherche Scientifique

Pharmacophore Models and Affinity Studies

A study focused on derivatives of phenytoin, including compounds with a structural resemblance to 1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, examined their affinity and selectivity toward 5-HT1A receptors compared to α1-adrenergic receptors. It highlighted significant to moderate affinities in the nanomolar range for 5-HT1A receptors, showcasing the potential of these compounds in pharmacological applications related to serotonin regulation (Handzlik et al., 2011).

Synthesis and Structural Analysis

Another study detailed the synthesis and structural analysis of oxazolidines, thiazolidines, and tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones from β-hydroxy- or β-mercapto-α-amino acid esters. This research provides insight into the synthetic routes and chemical transformations that could be applicable to the synthesis and functionalization of compounds like 1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (Badr et al., 1981).

DNA Binding Studies

Investigations into the DNA binding affinity of imidazolidine derivatives, which share a core structural motif with the compound , were conducted to evaluate their potential as anticancer drugs. These studies utilized techniques like electronic absorption spectroscopy and cyclic voltammetry to ascertain the binding strength and mechanism of interaction with DNA, providing a foundation for understanding the bioactive potential of similar compounds (Shah et al., 2013).

Anticancer and Antimicrobial Activity

The synthesis and evaluation of novel compounds with structural similarities, focusing on their anticancer and antimicrobial activities, have been explored. Such studies investigate the therapeutic potential and provide valuable insights into the bioactivity of these compounds, contributing to the development of new pharmacological agents (Kumar & Sharma, 2022).

Mechanistic and Synthetic Studies

Research into the synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones via ultrasound-assisted, one-pot synthesis methods offers a glimpse into innovative approaches for creating complex heterocyclic compounds. These studies shed light on the mechanisms underlying such syntheses and could be relevant for the efficient production of compounds like 1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, enhancing our understanding of their chemical properties and potential applications (Chen et al., 2016).

Propriétés

IUPAC Name |

1-[1-(2-methoxybenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-29-19-10-6-5-9-18(19)21(27)23-13-11-16(12-14-23)24-15-20(26)25(22(24)28)17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLBRLZPMLXXHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-Butoxyphenyl)-3-((2,5-difluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B2617582.png)

![N-(benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2617586.png)

![Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride](/img/structure/B2617593.png)

![2-[5-(acetylamino)-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617595.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide](/img/structure/B2617597.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2617601.png)

![1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B2617602.png)

![N-(sec-butyl)-1-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617604.png)